![molecular formula C31H46N2O3 B14424688 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid CAS No. 83485-07-8](/img/structure/B14424688.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features an octadecyloxy group attached to one of the aromatic rings, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by a coupling reaction. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and functional materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in the configuration of the azo group. This property is exploited in applications such as molecular switches and photoresponsive materials.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(4-(Allyloxy)phenyl)diazenyl)benzoic acid
- (E)-4-(2-(4-(Hexyloxy)phenyl)diazenyl)benzoic acid
Comparison
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties. Compared to its analogs with shorter alkoxy chains, this compound exhibits different solubility, melting point, and phase behavior, making it suitable for specific applications in materials science and nanotechnology.
Properties
CAS No. |
83485-07-8 |
|---|---|
Molecular Formula |
C31H46N2O3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
4-[(4-octadecoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C31H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-30-24-22-29(23-25-30)33-32-28-20-18-27(19-21-28)31(34)35/h18-25H,2-17,26H2,1H3,(H,34,35) |
InChI Key |
FNJKTZSDTWJALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
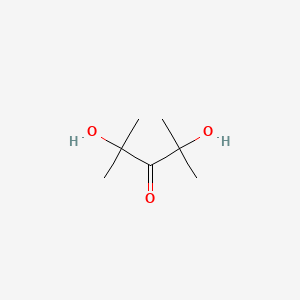
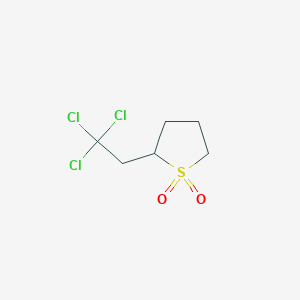
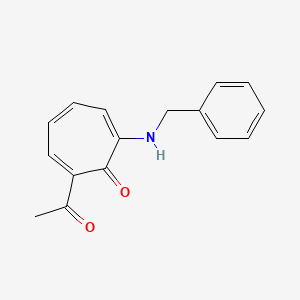
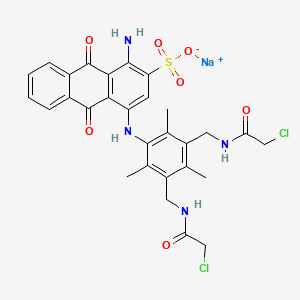
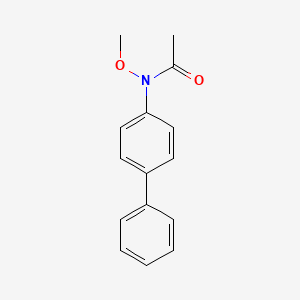

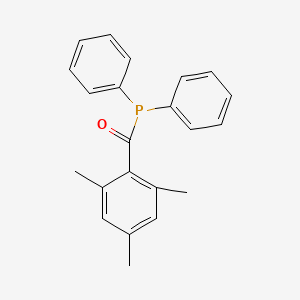
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
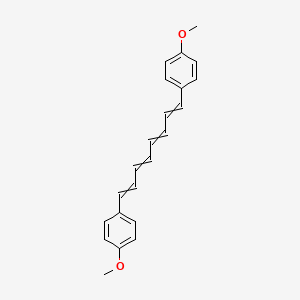
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)

